molecular formula C13H12ClNO2S B176716 n-(3-Chlorophenyl)-4-methylbenzenesulfonamide CAS No. 19377-04-9

n-(3-Chlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B176716
CAS No.: 19377-04-9
M. Wt: 281.76 g/mol
InChI Key: SWWNOFCZFSEIDE-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, also known as this compound, is a chemical compound that has been used in scientific research for various purposes. This compound is synthesized through a multistep process and has a wide range of applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Photooxidation Studies

N-(3-Chlorophenyl)-4-methylbenzenesulfonamide has been studied in the context of photooxidation. Research has shown that irradiation of similar compounds in air-saturated solutions can produce chloronitrosobenzene and chloronitrobenzene, with implications for environmental chemistry and pollutant degradation (Miller & Crosby, 1983).

Reagent Development for Acylation of Amines

This compound has also been involved in the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, demonstrating its utility as a chemoselective N-acylation reagent. These acylation reactions, carried out in water, emphasize the compound’s role in green chemistry (Ebrahimi et al., 2015).

Antimicrobial and Antiproliferative Agents

There is significant research indicating the potential of this compound derivatives as antimicrobial and antiproliferative agents. Studies show effective cytotoxic activity against human cell lines, indicating their potential in cancer treatment and infectious disease management (Abd El-Gilil, 2019).

Mixed-Ligand Copper(II)-Sulfonamide Complexes

In the field of bioinorganic chemistry, derivatives of this compound have been used to create mixed-ligand copper(II)-sulfonamide complexes. These complexes show significant binding affinity to DNA and demonstrate antiproliferative activity against human tumor cells, suggesting their potential in cancer therapy (González-Álvarez et al., 2013).

Development of HIV Antagonists

Research has also been conducted on methylbenzenesulfonamide derivatives, including this compound, for their potential as HIV-1 antagonists. This highlights the compound's role in the development of new therapeutic agents for HIV prevention (Cheng De-ju, 2015).

Synthesis and Structural Studies

The compound and its derivatives have been a focus in synthesis and structural studies, contributing to the understanding of molecular architecture and interactions, which is vital for drug design and material science (Nikonov et al., 2019).

Properties

IUPAC Name

N-(3-chlorophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWNOFCZFSEIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295814
Record name n-(3-chlorophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19377-04-9
Record name NSC105628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-chlorophenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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